trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Vue d'ensemble

Description

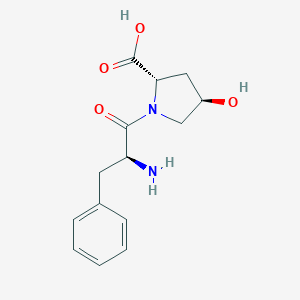

trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide composed of L-phenylalanine and L-hydroxyproline.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

trans-4-Hydroxy-1-L-phenylalanyl-L-proline can be synthesized through peptide coupling reactions. The typical synthetic route involves the coupling of L-phenylalanine with L-hydroxyproline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the dipeptide, making it suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

trans-4-Hydroxy-1-L-phenylalanyl-L-proline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in L-hydroxyproline can be oxidized to form keto derivatives.

Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include keto derivatives, secondary amines, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Model Compound for Peptide Interactions

In biological research, trans-4-Hydroxy-1-L-phenylalanyl-L-proline serves as a model compound for studying peptide interactions and protein folding. Its hydroxyl group enhances hydrogen bonding capabilities, stabilizing peptide structures and influencing protein conformation .

Pharmacological Studies

Recent studies have demonstrated that derivatives of hydroxyproline can modulate the activity of transporters such as SLC1A4 and SLC1A5, showing potential for therapeutic applications in neurological disorders . The following case study illustrates its pharmacological relevance:

Case Study: Hydroxyproline Derivatives as Transporter Modulators

Researchers synthesized various hydroxyproline derivatives and tested their effects on SLC1A4 transporters. The results indicated that certain derivatives exhibited increased affinity compared to L-proline, suggesting their potential as therapeutic agents targeting amino acid transport systems .

Medical Applications

Therapeutic Potential

Due to its bioactive properties, this compound may have therapeutic applications in treating conditions related to collagen synthesis and tissue repair. Hydroxyproline is known for its role in stabilizing collagen structures, which is vital for wound healing and skin health .

Biodegradable Polymers

In industrial applications, this compound is used in the production of biodegradable polymers. Its incorporation into polymer matrices enhances stability and biodegradability, making it suitable for environmentally friendly materials.

Industrial Applications

Production Techniques

The industrial production of this compound can be achieved through microbial fermentation processes or chemical synthesis methods. Notably, metabolic engineering strategies have been employed to enhance production yields in microorganisms like Escherichia coli .

The following table summarizes recent advancements in microbial production:

| Microorganism | Production Method | Yield (g/L) |

|---|---|---|

| E. coli | Metabolic engineering | Up to 54.8 g/L |

| Serratia marcescens | Quorum sensing-based modulation | Enhanced yield via metabolic pathways |

Mécanisme D'action

The mechanism of action of trans-4-Hydroxy-1-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence protein-protein interactions, and affect cellular signaling pathways. The hydroxyl group in L-hydroxyproline plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the peptide structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-proline: A precursor to L-hydroxyproline, commonly found in collagen.

L-phenylalanine: An essential amino acid involved in protein synthesis.

L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with structural similarity to L-proline

Uniqueness

trans-4-Hydroxy-1-L-phenylalanyl-L-proline is unique due to its combination of L-phenylalanine and L-hydroxyproline, which imparts distinct structural and functional properties.

Activité Biologique

trans-4-Hydroxy-1-L-phenylalanyl-L-proline (also known as trans-4-Hydroxy-L-proline) is a modified amino acid that has garnered attention due to its potential biological activities, particularly in the context of amino acid transporters and microbial metabolism. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position of the proline ring. This modification significantly influences its interaction with biological systems, particularly in amino acid transport mechanisms.

1. Amino Acid Transport Modulation

Recent studies have highlighted the role of trans-4-hydroxy-L-proline as an inhibitor of sodium-dependent neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). These transporters are crucial for the uptake of neutral amino acids in various tissues, and their modulation can have significant physiological implications.

- Affinity Studies : Electrophysiological assays demonstrated that trans-4-hydroxy-L-proline exhibits high-affinity binding to SLC1A4 and SLC1A5, with affinities in the low micromolar range. Specifically, it showed an approximately 20-fold increase in affinity compared to L-proline .

| Transporter | Compound | Affinity (µM) |

|---|---|---|

| SLC1A4 | trans-4-Hydroxy-L-proline | Low micromolar |

| SLC1A5 | trans-4-Hydroxy-L-proline | Low micromolar |

2. Microbial Metabolism

The compound is also involved in microbial metabolism, particularly within the human gut microbiome. It serves as a substrate for hydroxyproline dehydratase (HypD), an enzyme that catalyzes its dehydration to form Δ1-pyrroline-5-carboxylic acid (P5C). This reaction is part of Stickland fermentation, a process utilized by certain gut bacteria for energy production.

- Enzymatic Function : HypD plays a critical role in the catabolism of trans-4-hydroxy-L-proline, facilitating its conversion into proline, which can then be utilized by gut microbes . The presence of HypD in pathogens like Clostridioides difficile presents potential therapeutic targets for antibiotic development.

3. Synthesis and Production Enhancement

Efforts to enhance the production of trans-4-hydroxy-L-proline have been reported using metabolic engineering techniques. For instance, engineered strains of Escherichia coli have been developed to increase yields significantly through targeted gene modifications and dynamic control systems.

- Production Yield : One study achieved a production yield of 43.2 g/L of trans-4-hydroxy-L-proline by optimizing metabolic pathways related to proline synthesis and hydroxylation processes .

Case Study 1: Inhibition of Amino Acid Transporters

In a study examining the pharmacological properties of hydroxyproline derivatives, trans-4-hydroxy-L-proline was tested for its ability to inhibit L-glutamine transport via SLC1A5. The results indicated that it effectively blocked this transport mechanism, suggesting potential applications in conditions where modulation of amino acid uptake is beneficial .

Case Study 2: Microbial Fermentation Dynamics

Research on gut microbiota revealed that trans-4-hydroxy-L-proline participates in amino acid fermentation processes. The enzymatic pathways involving HypD were characterized, providing insights into how this compound contributes to microbial metabolism and its implications for human health .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSNJMXOBDSZDL-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90965-82-5 | |

| Record name | Phenylalanylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.